2-Bromo-N-(2,2-difluoroethyl)acetamide
Overview
Description
2-Bromo-N-(2,2-difluoroethyl)acetamide: is a chemical compound with the molecular formula C4H6BrF2NO and a molecular weight of approximately 202 g/mol . It is characterized by the presence of a bromo group, a difluoroethyl group, and an acetamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-Bromo-N-(2,2-difluoroethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can affect the overall biochemical pathways in which these enzymes are involved. For instance, this compound has been shown to interact with proteases, leading to the inhibition of protein degradation processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound has been observed to impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to inhibit glycolytic enzymes, resulting in altered glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical effects, as they determine the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target enzymes or proteins effectively. For instance, this compound may localize to the mitochondria, where it can inhibit mitochondrial enzymes and affect cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2,2-difluoroethyl)acetamide typically involves the reaction of 2,2-difluoroethylamine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-N-(2,2-difluoroethyl)acetamide can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amides.
Oxidation Products: Oxidized derivatives such as oxoacetamides.
Reduction Products: Amine derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-N-(2,2-difluoroethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. It serves as a building block for the synthesis of bioactive molecules and potential pharmaceutical agents .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The bromo group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
2-Bromoacetamide: Similar in structure but lacks the difluoroethyl group.
N-(2,2-Difluoroethyl)acetamide: Lacks the bromo group.
2-Bromo-N-(2,2-difluoroethyl)propionamide: Similar structure with a propionamide moiety instead of an acetamide.
Uniqueness: 2-Bromo-N-(2,2-difluoroethyl)acetamide is unique due to the presence of both bromo and difluoroethyl groups, which impart distinct reactivity and properties. This combination makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVHRVXUPOULDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680447 | |
Record name | 2-Bromo-N-(2,2-difluoroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-26-5 | |
Record name | 2-Bromo-N-(2,2-difluoroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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